Home > Products > Screening Compounds P144530 > AT01-Gentamicin; Vancomycin
AT01-Gentamicin; Vancomycin -

AT01-Gentamicin; Vancomycin

Catalog Number: EVT-1572673
CAS Number:
Molecular Formula: C60H123N15O21
Molecular Weight: 1390.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-(aminomethyl)-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a glycoside and an amino cyclitol.
Overview

AT01-Gentamicin; Vancomycin is a combination of two potent antibiotics used primarily in the treatment of serious bacterial infections, particularly in orthopedic and surgical contexts. Gentamicin is an aminoglycoside antibiotic effective against a range of Gram-negative bacteria, while Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. This combination is particularly useful in scenarios where broad-spectrum coverage is required, such as in osteomyelitis and other bone infections.

Source and Classification

Gentamicin is derived from the bacterium Micromonospora purpurea, while Vancomycin is produced by Amycolatopsis orientalis. Both antibiotics are classified under their respective categories: aminoglycosides for Gentamicin and glycopeptides for Vancomycin. They are both included in the World Health Organization's List of Essential Medicines due to their critical role in treating severe infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gentamicin involves fermentation processes where specific strains of Micromonospora are cultured under controlled conditions. The extraction and purification involve several steps, including solvent extraction, chromatography, and crystallization to isolate the active components.

Vancomycin synthesis follows a similar fermentation route but utilizes different microbial strains. The purification process also includes chromatographic techniques to achieve the desired purity levels necessary for clinical use.

Molecular Structure Analysis

Structure and Data

  • Gentamicin: The molecular formula is C21H43N5O7, with a molecular weight of approximately 477.6 g/mol. Its structure features amino sugars linked by glycosidic bonds, contributing to its mechanism of action.
  • Vancomycin: The molecular formula is C66H75Cl2N9O24S, with a molecular weight of about 1441.7 g/mol. Its structure consists of a complex arrangement of aromatic rings and sugar moieties that facilitate its binding to bacterial cell walls.
Chemical Reactions Analysis

Reactions and Technical Details

Both antibiotics undergo various chemical reactions during their synthesis and when interacting with bacterial cells:

  • Gentamicin: It acts by binding to the 30S ribosomal subunit, inhibiting protein synthesis. This interaction can be represented as:
    Gentamicin+RibosomeInhibition of Protein Synthesis\text{Gentamicin}+\text{Ribosome}\rightarrow \text{Inhibition of Protein Synthesis}
  • Vancomycin: It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing cell wall synthesis:
    Vancomycin+Cell Wall PrecursorInhibition of Cell Wall Synthesis\text{Vancomycin}+\text{Cell Wall Precursor}\rightarrow \text{Inhibition of Cell Wall Synthesis}
Mechanism of Action

Process and Data

The mechanism of action for Gentamicin involves:

  1. Binding to Ribosomes: Gentamicin binds to the ribosomal RNA within the 30S subunit.
  2. Disruption of Translation: This binding disrupts the translation process, leading to misreading of mRNA and ultimately inhibiting protein synthesis.

For Vancomycin:

  1. Cell Wall Targeting: Vancomycin binds specifically to the D-alanyl-D-alanine portion of peptidoglycan precursors.
  2. Cell Wall Integrity Disruption: This binding prevents cross-linking in the bacterial cell wall, leading to cell lysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Gentamicin:
    • Appearance: White or slightly yellow crystalline powder.
    • Solubility: Soluble in water; slightly soluble in alcohol.
  • Vancomycin:
    • Appearance: White to pale yellow powder.
    • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Both antibiotics are stable under normal storage conditions but can degrade when exposed to extreme pH or temperature conditions.
  • pH Range: Gentamicin is stable at pH levels between 4-7, while Vancomycin remains stable at pH levels between 5-7.
Applications

Scientific Uses

The combination of Gentamicin and Vancomycin has significant applications in:

  1. Orthopedic Surgery: Used in bone cement formulations where both antibiotics are released over time to prevent infections post-surgery .
  2. Osteomyelitis Treatment: Effective against multi-drug resistant organisms due to their broad spectrum of activity .
  3. Prosthetic Joint Infections: Employed in prophylactic measures during surgeries involving implants .
Introduction to AT01-Gentamicin; Vancomycin

Chemical and Structural Characterization of AT01-Gentamicin; Vancomycin

AT01 is a composite molecular entity with the empirical formula C60H123N15O21 (PubChem CID: 6713924) [1]. Its structure combines two antibiotic classes:

  • Vancomycin (C66H75Cl2N9O24): A complex glycopeptide featuring a heptapeptide backbone with five aromatic residues, enabling binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors [4].
  • Gentamicin: An aminoglycoside composed of multiple isomers (e.g., gentamicin C1, C1a, C2). Its structure includes aminoglycoside rings that target the bacterial 30S ribosomal subunit [2].

Table 1: Structural Attributes of AT01 Components

ComponentChemical ClassKey Functional GroupsMolecular Targets
VancomycinGlycopeptidePeptide bonds, chlorine substituentsD-ala-D-ala peptidoglycan termini
GentamicinAminoglycosideAmino sugars, cyclohexane rings16S rRNA of 30S ribosomal subunit
AT01 CompositeHybridIntegrated glycoside-peptide architectureDual: Cell wall & protein synthesis

The hybrid architecture enables simultaneous action on independent bacterial pathways. Vancomycin's macrocyclic pockets facilitate hydrogen bonding with peptidoglycan precursors, while gentamicin’s ionized amino groups interact with ribosomal RNA phosphates. This dual targeting is critical for synergistic effects against Gram-positive pathogens [2] [4].

Historical Development and Clinical Adoption of Dual Antibiotic Formulations

The evolution of AT01 reflects broader efforts to combat antibiotic resistance through combinatorial therapy:

  • 1958: Vancomycin’s initial FDA approval for penicillin-resistant Staphylococcus infections [4].
  • 1970s–1980s: Emergence of gentamicin as a broad-spectrum aminoglycoside. Early studies identified its synergy with cell-wall-active agents like vancomycin against enterococci and staphylococci [4].
  • 2000s: Development of antibiotic-loaded bone cements (ALBCs) for prosthetic infection management. Industrial spacers incorporated gentamicin as a PMMA (polymethylmethacrylate) additive, with supplemental vancomycin to address MRSA [2].
  • 2015: Clinical validation of AT01’s efficacy in two-stage revision arthroplasty. Joint fluid analyses confirmed bactericidal concentrations of both antibiotics post-spacer implantation, with undetectable serum levels minimizing systemic toxicity [2].

Table 2: Milestones in Dual-Agent Clinical Adoption

TimeframeInnovationClinical Impact
Pre-2000In vitro synergy discoveryRationale for vancomycin-gentamicin combinations
Early 2000sALBCs with gentamicinFoundation for local antibiotic delivery in orthopedics
2010sVancomycin supplementation of ALBCsEnhanced MRSA/CoNS coverage in PJIs
2015+Industrial AT01-Gentamicin; Vancomycin spacersStandardized dual-release systems in revision surgery

Adoption accelerated due to in vitro studies demonstrating >95% inhibition of CoNS when vancomycin was added to gentamicin-loaded cement [2]. By 2018, dual-agent prophylaxis with vancomycin reduced PJI rates to 0.2% when administered ≥45 minutes pre-incision [3].

Rationale for Combined Use in Antimicrobial Therapy

The AT01 combination provides mechanistic and clinical advantages over monotherapies:

Mechanistic Synergy

  • Complementary Targets: Vancomycin inhibits peptidoglycan cross-linking, increasing cell membrane permeability and enhancing gentamicin’s ribosomal access [2].
  • Resistance Mitigation: Gentamicin disrupts bacterial biofilms, permitting vancomycin penetration into resistant microbial communities [2] [4].

Antimicrobial Spectrum Expansion

Studies of joint fluid from two-stage revision surgeries demonstrated AT01’s bactericidal activity against:

  • MRSA: Minimum Inhibitory Concentration (MIC) reductions of 4–8× compared to vancomycin alone [2].
  • CoNS: Joint bactericidal titers (JBT) >1:128 for multidrug-resistant strains [2].

Table 3: Antimicrobial Efficacy of AT01 in PJI Management

PathogenInhibitory Activity in Joint FluidResistance Profile Addressed
Methicillin-resistant S. aureus (MRSA)>99% kill rate at 24hMethicillin, cephalosporin resistance
Coagulase-negative staphylococciJBT >1:128Biofilm formation, multidrug resistance
Vancomycin-susceptible EnterococciSynergistic eradicationAminoglycoside resistance

Pharmacokinetic Optimization

  • Localized Delivery: PMMA spacers release bactericidal gentamicin and vancomycin concentrations (>15 µg/mL and >20 µg/mL, respectively) into joint fluid within 1–4 hours, sustaining levels for 24+ hours [2].
  • Selective Bioavailability: Serum concentrations remain sub-therapeutic (<2 µg/mL), reducing nephro-/ototoxicity risks associated with systemic aminoglycosides [2] [4].

This dual approach is now a cornerstone in PJI management, particularly against pathogens with inducible resistance mechanisms.

Properties

Product Name

AT01-Gentamicin; Vancomycin

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C60H123N15O21

Molecular Weight

1390.7 g/mol

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m110/s1

InChI Key

NPEFREDMMVQEPL-YJSGWBGLSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.